Ethyl 2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a structurally complex 1,3,4-thiadiazole derivative featuring a thioether-linked acetate ester and a benzamido group substituted with a piperidin-1-ylsulfonyl moiety. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its bioactivity in medicinal chemistry, particularly in anticancer and enzyme-inhibitory applications .
Synthesis of this compound likely follows established protocols for thiadiazole derivatives, involving alkylation of thiol-containing intermediates (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) with ethyl chloroacetate in the presence of potassium carbonate, followed by functionalization with the sulfonamide-bearing benzamido group .
Properties
IUPAC Name |
ethyl 2-[[5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S3/c1-2-27-15(23)12-28-18-21-20-17(29-18)19-16(24)13-6-8-14(9-7-13)30(25,26)22-10-4-3-5-11-22/h6-9H,2-5,10-12H2,1H3,(H,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWDSEIZMYXKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 470.58 g/mol. The IUPAC name is ethyl 2-[[5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate.
Anticancer Activity
Recent studies have investigated the anticancer activity of thiadiazole derivatives, including this compound. The following table summarizes the findings related to its cytotoxic effects:
| Cell Line | IC50 Value (mmol/L) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.084 ± 0.020 | |
| A549 (Lung Cancer) | 0.034 ± 0.008 | |
| NIH3T3 (Non-cancer) | Not specified | Comparison for selectivity |
The compound showed significant cytotoxicity against MCF-7 and A549 tumor cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like cisplatin.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Induction of Apoptosis : Studies suggest that compounds with similar structures induce apoptosis through intrinsic and extrinsic pathways in cancer cells.
- Inhibition of Key Signaling Pathways : Thiadiazole derivatives have been shown to inhibit critical pathways involved in tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiadiazole ring and the piperidine sulfonamide moiety significantly affect the biological activity. For instance:
- Substituents on the thiadiazole ring : Variations in substituents can enhance or diminish cytotoxic effects.
- Piperidine modifications : Alterations in the piperidine structure can influence binding affinity to target proteins involved in cancer cell proliferation.
Case Studies and Research Findings
A notable study evaluated various thiadiazole derivatives for their anticancer potential. Among them, compounds similar to this compound exhibited promising results against different cancer cell lines .
In another investigation focusing on molecular docking studies, it was found that these compounds could effectively bind to targets like PTP1B, which is implicated in cancer progression . The binding affinities were correlated with their observed biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Benzamido Group
The piperidin-1-ylsulfonyl group distinguishes this compound from analogs with simpler substituents. For example:
- Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44) : Replacing the sulfonyl-piperidine group with a methoxy substituent results in reduced cytotoxic activity (e.g., <10% inhibition against A549, HEPG2, and MCF7 cell lines) . This highlights the critical role of the sulfonyl-piperidine moiety in enhancing bioactivity.
Variations in the Heterocyclic Core
- Piperazine vs. Piperidine Derivatives : Compounds like 2-(4-substituted piperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamides (e.g., 2a–2h) replace piperidine with piperazine, introducing an additional nitrogen atom. This modification may alter solubility and hydrogen-bonding patterns, affecting pharmacokinetics .
Implications for Drug Design
The piperidin-1-ylsulfonyl group in the target compound offers advantages over simpler substituents:
- Enhanced Binding Affinity : Sulfonyl groups engage in hydrogen bonding with enzymatic active sites, as seen in acetylcholinesterase inhibitors .
- Improved Metabolic Stability : Piperidine’s saturated ring reduces oxidative metabolism compared to aromatic substituents .
However, methyl or methoxy groups (e.g., Compound 44) may be preferable for reducing molecular weight and toxicity in certain applications .
Q & A
Q. What are the optimal synthetic routes and conditions for Ethyl 2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?
The synthesis typically involves multi-step reactions, including:
- Thiadiazole core formation : Cyclization of acylated thiosemicarbazides with carbon disulfide under alkaline conditions (e.g., KOH in ethanol) to generate the 1,3,4-thiadiazole ring .
- S-alkylation : Reaction of the thiol group with chloroacetic acid derivatives (e.g., ethyl chloroacetate) in aqueous or ethanol media to introduce the thioacetate moiety .
- Amidation : Coupling 4-(piperidin-1-ylsulfonyl)benzoyl chloride to the thiadiazole-2-amine intermediate using coupling agents like DCC/DMAP in anhydrous DMF .
Q. Critical parameters :
- Temperature control (reflux at 70–80°C for S-alkylation).
- Solvent selection (ethanol for solubility, DMF for amidation).
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How can researchers validate the purity and structural integrity of this compound?
Key analytical methods include:
Q. What initial biological screening assays are recommended for this compound?
- Cytotoxicity assays :
- Enzyme inhibition :
- Fluorescence-based assays for COX-2 or kinase inhibition, given the sulfonyl and benzamido groups’ affinity for enzyme active sites .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodology :
- Systematic structural modifications :
- In silico SAR :
- Molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2 .
- QSAR models using descriptors like logP, polar surface area, and H-bond donors .
Example :
In analogous compounds, replacing 4-methoxybenzamido with 4-(trifluoromethyl)benzamido increased cytotoxicity by 3-fold against MCF7 cells .
Q. How should researchers resolve contradictions in cytotoxicity data across studies?
Case example :
- reports IC50 = 12 µM for compound 5c against HL-60 cells, while notes <10% activity for a structurally similar thiadiazole.
Resolution strategies :
Assay standardization : Ensure consistent cell passage numbers, incubation times (e.g., 48 vs. 72 hours), and serum concentrations .
Solubility checks : Use DMSO stock solutions ≤0.1% to avoid solvent toxicity.
Metabolic stability : Test compound degradation in culture media via LC-MS .
Q. What methodologies are recommended for studying this compound’s mechanism of action?
- Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells .
- Kinase profiling : Pan-kinase assays (e.g., Eurofins KinaseProfiler) to pinpoint targets .
- Molecular dynamics simulations : GROMACS to analyze binding stability with COX-2 over 100 ns trajectories .
Key finding : Piperidine-sulfonyl groups in analogous compounds showed strong hydrogen bonding with COX-2’s Arg120 and Tyr355 residues .
Q. How can in vivo efficacy and toxicity be evaluated preclinically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
